2-(2-oxochroman-4-yl)acetic Acid 2-(2-oxochroman-4-yl)acetic Acid
Brand Name: Vulcanchem
CAS No.: 10513-49-2
VCID: VC7934945
InChI: InChI=1S/C11H10O4/c12-10(13)5-7-6-11(14)15-9-4-2-1-3-8(7)9/h1-4,7H,5-6H2,(H,12,13)
SMILES: C1C(C2=CC=CC=C2OC1=O)CC(=O)O
Molecular Formula: C11H10O4
Molecular Weight: 206.19 g/mol

2-(2-oxochroman-4-yl)acetic Acid

CAS No.: 10513-49-2

Cat. No.: VC7934945

Molecular Formula: C11H10O4

Molecular Weight: 206.19 g/mol

* For research use only. Not for human or veterinary use.

2-(2-oxochroman-4-yl)acetic Acid - 10513-49-2

Specification

CAS No. 10513-49-2
Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
IUPAC Name 2-(2-oxo-3,4-dihydrochromen-4-yl)acetic acid
Standard InChI InChI=1S/C11H10O4/c12-10(13)5-7-6-11(14)15-9-4-2-1-3-8(7)9/h1-4,7H,5-6H2,(H,12,13)
Standard InChI Key ZDPBLVCNDJAERM-UHFFFAOYSA-N
SMILES C1C(C2=CC=CC=C2OC1=O)CC(=O)O
Canonical SMILES C1C(C2=CC=CC=C2OC1=O)CC(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid, reflecting its coumarin-derived structure. Alternative names include (7-hydroxy-2-oxochromen-4-yl)acetic acid and 4-(carboxymethyl)-7-hydroxy-2H-chromen-2-one . The core structure consists of a benzopyranone ring system substituted with a hydroxy group at position 7 and an acetic acid moiety at position 4 (Figure 1).

Crystallographic Data

X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 4.5947 Å, b = 10.5414 Å, c = 19.1611 Å, and β = 94.084° . The molecular packing is stabilized by intermolecular hydrogen bonds between the carboxylic acid group and adjacent carbonyl oxygen atoms, contributing to its solid-state stability .

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Weight206.19 g/mol
Melting Point212–214°C (dec.)
SolubilitySoluble in DMSO, acetone
logP (Partition Coefficient)1.42
StabilitySensitive to light, moisture

Synthesis and Characterization

Synthetic Routes

The primary synthesis involves a Pechmann condensation between resorcinol (I) and ethyl acetoacetate (II) under acidic conditions to yield 7-hydroxy-4-methylcoumarin (III). Subsequent alkylation with ethyl chloroacetate in the presence of potassium carbonate produces the ethyl ester intermediate, which is hydrolyzed to the free acid .

Key Steps:

  • Pechmann Condensation:
    Resorcinol+Ethyl acetoacetateH2SO47-hydroxy-4-methylcoumarin\text{Resorcinol} + \text{Ethyl acetoacetate} \xrightarrow{H_2SO_4} 7\text{-hydroxy-4-methylcoumarin}

  • Alkylation:
    7-Hydroxy-4-methylcoumarin+Ethyl chloroacetateK2CO3Ethyl ester intermediate\text{7-Hydroxy-4-methylcoumarin} + \text{Ethyl chloroacetate} \xrightarrow{K_2CO_3} \text{Ethyl ester intermediate}

  • Hydrolysis:
    Ethyl esterNaOH2-(2-oxochroman-4-yl)acetic acid\text{Ethyl ester} \xrightarrow{NaOH} 2\text{-(2-oxochroman-4-yl)acetic acid}

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 12.3 (s, 1H, COOH), 10.8 (s, 1H, OH), 6.8–7.2 (m, 3H, aromatic), 4.2 (s, 2H, CH₂COOH) .

    • ¹³C NMR: δ 170.2 (COOH), 161.5 (C=O), 155.3–115.4 (aromatic carbons), 35.1 (CH₂) .

  • IR Spectroscopy: Peaks at 1720 cm⁻¹ (C=O), 1680 cm⁻¹ (conjugated ketone), and 2500–3300 cm⁻¹ (broad, COOH).

Applications in Chemical Biology

Fluorescent Probes

The compound’s structural similarity to 7-methoxycoumarin-4-acetic acid enables its use as a fluorophore. Conjugation with peptides or proteins via carboxylate groups facilitates real-time tracking in cellular uptake studies .

Drug Synthesis Intermediate

It serves as a precursor for anticoagulants (e.g., warfarin analogs) and antiviral agents. For example, famciclovir—a prodrug for herpes treatment—was synthesized in 88% yield using acetylated intermediates .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the acetic acid side chain to enhance bioavailability.

  • Nanoparticle Conjugation: Improving tumor-targeting efficiency via liposomal encapsulation.

  • Green Synthesis: Catalytic methods using ionic liquids or microwave assistance to reduce reaction times .

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